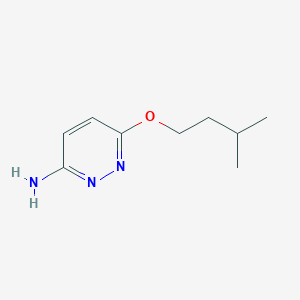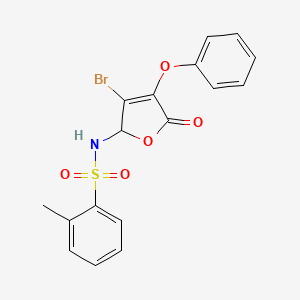![molecular formula C19H24NNaO5 B2686319 Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate CAS No. 2197062-96-5](/img/structure/B2686319.png)
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate is a complex organic compound with unique structural attributes, often intriguing chemists due to its spirocyclic configuration. Such compounds are notable for their interesting physicochemical properties and potential in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate generally begins with the preparation of intermediate spiro[1-benzopyran-2,4'-piperidine] derivatives. Key steps include:
Spirocycle Formation: Achieved via cyclization reactions, typically involving the condensation of benzopyran with suitable piperidine derivatives under acidic or basic conditions.
Protective Group Addition: Introduction of tert-butoxycarbonyl (BOC) groups using reagents like BOC anhydride, providing protection during subsequent reactions.
Sodium Salt Formation: Final conversion into the sodium salt form often involves neutralization with sodium hydroxide or other sodium bases.
Industrial Production Methods: Industrial-scale production incorporates advanced techniques to ensure high purity and yield:
Automated Synthesis: Utilizing automated reactors for precise control of reaction conditions.
Chromatographic Purification: Employing column chromatography to isolate the target compound.
Crystallization: Refining product purity through controlled crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, typically forming oxidized derivatives under the influence of oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may be catalyzed by agents such as lithium aluminum hydride, yielding reduced spirocyclic forms.
Substitution: Nucleophilic substitution reactions can modify the compound’s structure, often facilitated by reagents like sodium hydride.
Oxidation: Potassium permanganate (KMnO₄), dichloromethane (CH₂Cl₂), and catalytic oxygen environments.
Reduction: Lithium aluminum hydride (LiAlH₄), methanol, and other reducing environments.
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO), and various nucleophiles.
Oxidized Products: Derivatives with additional oxygen functional groups.
Reduced Products: More saturated analogs of the original compound.
Substituted Products: Variants with different side-chain substituents.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Acts as a ligand in complex catalytic systems for asymmetric synthesis.
Molecular Synthesis: Aids in the construction of spirocyclic frameworks in synthetic organic chemistry.
Enzyme Inhibition: Potential inhibitor for specific enzymes, playing roles in biochemical pathways.
Pharmaceutical Development: Investigated for its potential in drug discovery, particularly for compounds targeting neurological disorders.
Material Science: Explored for its unique structural properties in developing novel materials.
Mécanisme D'action
The compound’s mechanism of action typically involves:
Binding to Molecular Targets: Interaction with specific enzymes or receptors, altering their activity.
Pathway Modulation: Influencing biochemical pathways through direct or allosteric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-4'-piperidine]-4-carboxylate
Sodium 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
Sodium tert-butoxycarbonyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
Spirocyclic Configuration: Unique structural property leading to distinct physical and chemical properties.
Synthetic Flexibility: Enhanced versatility in synthetic organic chemistry due to the tert-butoxycarbonyl group.
Propriétés
IUPAC Name |
sodium;1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5.Na/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19;/h4-7,14H,8-12H2,1-3H3,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEIQHMRSOMIJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2686236.png)

![3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2686241.png)
![2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2686242.png)
![4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2686244.png)



![2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)
![N-butyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2686251.png)



![3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2686259.png)
